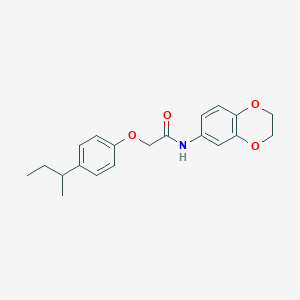
5-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)-2-furamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)-2-furamide, also known as DCF, is a synthetic compound that has been widely used in scientific research. It belongs to the class of furan compounds and has been found to have various biochemical and physiological effects.
作用机制
5-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)-2-furamide exerts its effects by inhibiting the activity of various enzymes and receptors. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that are responsible for inflammation. 5-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)-2-furamide has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. In addition, 5-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)-2-furamide has been found to modulate the activity of various receptors such as the serotonin receptor and the adenosine receptor.
Biochemical and Physiological Effects:
5-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)-2-furamide has been found to have various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 5-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)-2-furamide has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In addition, 5-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)-2-furamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
5-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)-2-furamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. 5-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)-2-furamide is also relatively inexpensive compared to other compounds that have similar effects. However, 5-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)-2-furamide has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. In addition, 5-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)-2-furamide has been found to have some toxicity at high doses, which can limit its use in certain experiments.
未来方向
There are several future directions for the research on 5-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)-2-furamide. One potential direction is the development of more potent and selective analogs of 5-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)-2-furamide that can be used for the treatment of specific diseases. Another potential direction is the investigation of the effects of 5-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)-2-furamide on epigenetic regulation and gene expression. In addition, the use of 5-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)-2-furamide in combination with other compounds for the treatment of various diseases should be explored. Finally, the development of new delivery methods for 5-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)-2-furamide that can enhance its solubility and bioavailability should be investigated.
Conclusion:
In conclusion, 5-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)-2-furamide is a synthetic compound that has been widely used in scientific research due to its ability to modulate the activity of various enzymes and receptors. It has been found to have potential applications in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 5-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)-2-furamide have been discussed in this paper.
合成方法
5-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)-2-furamide can be synthesized by the reaction of 3,4-dichloroaniline with 2-ethoxybenzoic acid in the presence of thionyl chloride and furan-2-carboxamide. The reaction takes place under reflux conditions and the product is obtained in good yield after purification.
科学研究应用
5-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)-2-furamide has been widely used in scientific research due to its ability to modulate the activity of various enzymes and receptors. It has been found to have potential applications in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders.
属性
分子式 |
C19H15Cl2NO3 |
|---|---|
分子量 |
376.2 g/mol |
IUPAC 名称 |
5-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C19H15Cl2NO3/c1-2-24-17-6-4-3-5-15(17)22-19(23)18-10-9-16(25-18)12-7-8-13(20)14(21)11-12/h3-11H,2H2,1H3,(H,22,23) |
InChI 键 |
VHNPZDJGVMPTTM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl |
规范 SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(4-butanoylpiperazin-1-yl)phenyl]butanamide](/img/structure/B251470.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]propanamide](/img/structure/B251471.png)
![2-(4-chloro-2-methylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251473.png)
![N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251475.png)
![2-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide](/img/structure/B251476.png)
![4-methoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B251477.png)
![N-[4-(4-butyryl-1-piperazinyl)phenyl]nicotinamide](/img/structure/B251478.png)
![N-[4-(4-propanoylpiperazin-1-yl)phenyl]-3-propoxybenzamide](/img/structure/B251482.png)
![N-[6-methyl-2-(naphthalen-1-yl)-2H-benzotriazol-5-yl]-2-phenylacetamide](/img/structure/B251484.png)
![N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}pyridine-3-carboxamide](/img/structure/B251486.png)
![2,6-Dimethoxy-N-(2-methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide](/img/structure/B251487.png)


